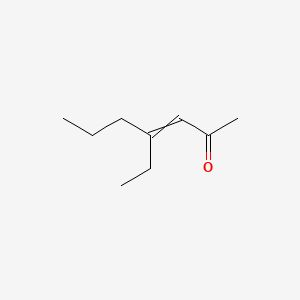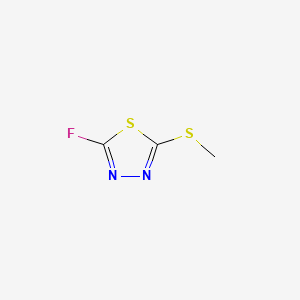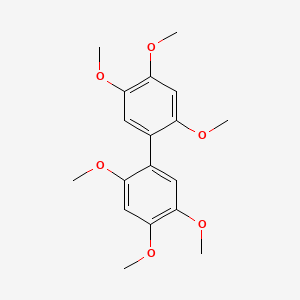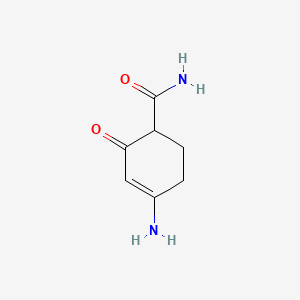![molecular formula C11H21N B13837268 3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
3-Azabicyclo[3.3.1]nonane, 3-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane is a bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves the use of aromatic ketones, paraformaldehyde, and dimethylamine. This method employs a one-pot tandem Mannich annulation, which is a practical and efficient approach to obtain the desired compound in good yields (up to 83%) . The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3-propan-2-yl-3-azabicyclo[3.3.1]nonane are not widely documented, the one-pot tandem Mannich annulation method mentioned above can be adapted for larger-scale production. This method’s efficiency and high yield make it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Propan-2-yl-3-azabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various materials and chemicals
Wirkmechanismus
The mechanism of action of 3-propan-2-yl-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-Azabicyclo[3.3.1]nonane
- 3-Azabicyclo[3.3.1]nonan-9-one
- 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
What sets 3-propan-2-yl-3-azabicyclo[3.3.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the propan-2-yl group. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21N/c1-9(2)12-7-10-4-3-5-11(6-10)8-12/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
JQFXLDSKSNUCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2CCCC(C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)









